B612624 Asparaginase CAS No. 9015-68-3

Asparaginase

Numéro de catalogue: B612624
Numéro CAS: 9015-68-3
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Asparaginase, also known as L-asparaginase (LA), primarily targets the amino acid asparagine . Asparagine is an essential amino acid for leukemic cells . These cells lack the ability to synthesize asparagine due to the absence of L-asparaginase synthetase enzyme, hence they are dependent on the exogenous supply of asparagine for their existence and reproduction .

Mode of Action

This compound catalyzes the degradation of asparagine into ammonia and aspartate . This enzymatic breakdown of asparagine into aspartate and ammonia is facilitated by a nucleophilic threonine located close to the active center of the protein . The enzyme’s ability to inhibit protein biosynthesis in lymphoblasts is what makes it a potent treatment for acute lymphoblastic leukemia (ALL) .

Biochemical Pathways

Asparagine metabolism involves two key enzymes: asparagine synthase (ASNS) and this compound (ASNase). ASNS catalyzes the synthesis of asparagine from aspartate, using either glutamine or ammonia. ASNase, on the other hand, hydrolyzes asparagine to aspartate . The depletion of asparagine in the cell leads to a reduction in intracellular glutamine and subsequently intracellular asparagine .

Pharmacokinetics

This compound derived from different biological sources, such as Escherichia coli and Erwinia chrysanthemi, is prescribed to completely deplete asparagine in the blood . The formation of this compound antibodies, differences in pharmacokinetic properties between asparaginases, and pronounced interpatient variability make it difficult to predict the degree of asparagine depletion that will result from a given dose of this compound .

Result of Action

The action of this compound leads to the depletion of asparagine, an essential amino acid for leukemic cells. This depletion inhibits protein biosynthesis in lymphoblasts, leading to cell death . The antineoplastic activity of this compound is what makes it a potent treatment for acute lymphoblastic leukemia (ALL) .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the impact of different temperatures and pH on enzyme production has been studied . Moreover, the formulation of this compound, degree of interpatient variability, formation of this compound antibodies, concomitant medications, and even the method of administration can have an important impact on this compound activity dynamics and patient outcomes .

Analyse Biochimique

Biochemical Properties

Asparaginase catalyzes the hydrolysis of asparagine into aspartic acid and ammonia . This enzyme interacts with asparagine, a substrate essential for the survival of certain cancer cells . The interaction between this compound and asparagine is a key biochemical reaction that leads to the depletion of asparagine, thereby inhibiting protein biosynthesis in lymphoblasts .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cancer cells, particularly leukemic cells, this compound degrades asparagine, an essential amino acid for these cells, into ammonia and aspartate . This process inhibits protein biosynthesis in lymphoblasts, leading to cell death . This compound also affects the mTOR signaling pathway, which controls cell growth and division .

Molecular Mechanism

The molecular mechanism of this compound involves the hydrolysis of asparagine into aspartic acid and ammonia . This reaction is facilitated by the active site of the enzyme, where asparagine binds and undergoes a nucleophilic attack by a threonine residue, leading to the formation of an acyl-enzyme intermediate . The hydrolysis of this intermediate results in the production of aspartic acid and ammonia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound activity operates within a temperature range between 25 and 37 °C . Over time, the enzyme’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound can lead to side effects such as vomiting and abnormal liver tests . The specific threshold effects, toxic effects, and adverse effects at high doses can vary depending on the animal model and the specific study parameters.

Metabolic Pathways

This compound is involved in the metabolic pathway of asparagine. Asparagine synthase (ASNS) catalyzes the synthesis of asparagine from aspartate and glutamine or ammonia, and this compound hydrolyzes asparagine to aspartate . This process is part of the broader nitrogen metabolism in organisms .

Transport and Distribution

This compound is distributed in a range of living organisms including animals, plants, and microbes

Subcellular Localization

This compound is found in the cytosol of young leaves . Asparagine aminotransferase, another enzyme involved in asparagine metabolism, is localized exclusively in the peroxisome . The subcellular localization of this compound and its effects on activity or function can vary depending on the organism and the specific cellular context .

Comparaison Avec Des Composés Similaires

  • Glutaminase
  • Arginase
  • Asparaginase from different microbial sources (e.g., Escherichia coli, Erwinia chrysanthemi)

This compound remains a vital enzyme with diverse applications in medicine, industry, and scientific research. Its unique properties and mechanism of action continue to make it a subject of extensive study and development.

Activité Biologique

Asparaginase is an enzyme that hydrolyzes asparagine into aspartic acid and ammonia, playing a critical role in the treatment of acute lymphoblastic leukemia (ALL) and other malignancies. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, therapeutic applications, and case studies that illustrate its clinical efficacy.

This compound acts by depleting asparagine levels in the bloodstream. Many leukemic cells, particularly those in ALL, are unable to synthesize asparagine due to the lack of asparagine synthetase. By lowering asparagine concentrations, this compound induces apoptosis in these malignant cells, effectively starving them of a vital nutrient necessary for protein synthesis and growth .

Types of this compound

There are several forms of this compound used clinically, primarily derived from different microbial sources:

  • Native E. coli this compound : Commonly used in pediatric ALL treatment protocols.
  • Pegaspargase : A pegylated form that enhances stability and reduces immunogenicity.
  • Erwinia this compound : Used for patients with hypersensitivity to E. coli-derived products.

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on its source and formulation. Studies have shown:

  • E. coli this compound : Exhibits a half-life ranging from 1.5 to 2 days with peak plasma activity typically observed within 24 hours post-administration .
  • Pegaspargase : Demonstrates prolonged activity due to its pegylation, allowing for less frequent dosing while maintaining therapeutic levels over extended periods .

Table 1: Pharmacokinetic Parameters of this compound

TypeCmax (IU/ml)Tmax (hours)Half-life (days)AUC (IU.h/ml)
Native E. coli3.60 ± 0.34241.8 (DI phase)143.23 ± 36.94
PegaspargaseVariable48ExtendedHigher than E. coli
Erwinia this compoundVariable242-3Sufficient for therapy

Clinical Applications

This compound is primarily used in the treatment of ALL, with significant efficacy demonstrated in pediatric populations. The overall complete remission (CR) rate is approximately 90%, with variations based on dosing schedules .

Case Studies

  • Pediatric ALL Treatment :
    • In a study involving children treated with E. coli-derived this compound, a CR rate of 97% was observed with weekly dosing compared to 82% with biweekly dosing .
    • Another report indicated that patients with allergic reactions to pegaspargase successfully transitioned to Erwinia this compound, achieving therapeutic activity without significant adverse effects .
  • Adult ALL Treatment :
    • Research has begun to apply pediatric-inspired regimens to adults with ALL, showing improved outcomes when using this compound-based therapies .

Safety and Adverse Effects

While this compound is generally well-tolerated, it can lead to hypersensitivity reactions and other side effects such as pancreatitis and liver dysfunction. Monitoring for antibody formation against the enzyme is crucial, especially in patients who experience allergic reactions or show inadequate enzyme activity .

Propriétés

Numéro CAS

9015-68-3

Synonymes

L-​ASNase

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.